Cas no 173435-32-0 (2-Fluoro-4-methylpyridin-3-amine)
2-Fluoro-4-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-fluoro-4-picoline
- 2-Fluoro-4-methylpyridin-3-amine
- 3-Amino-2-fluoro-4-methylpyridine
- 2-fluoro-4-methyl-3-pyridinamine
- 2-fluoro-4-methyl-3-pyridylamine
- 2-Fluoro-4-methyl-pyridin-3-ylamine
- 3-Amino-2-fluoro-4-methylpyridin
- 3-Pyridinamine,2-fluoro-4-methyl-
- 3-Pyridinamine,2-fluoro-4-methyl-(9CI)
- 3-PYRIDINAMINE, 2-FLUORO-4-METHYL-
- PubChem2984
- ZKQQKPXTKXTEQR-UHFFFAOYSA-N
- SBB069831
- 2-fluoranyl-4-methyl-pyridin-3-amine
- CS
- EN300-1295268
- A811513
- DTXSID20376774
- J-010905
- AKOS006342461
- FT-0645923
- 173435-32-0
- CS-W021693
- MFCD04112556
- SCHEMBL7849737
- AM62419
- SY101418
- DS-11263
- AB17625
- DB-008272
-
- MDL: MFCD04112556
- Inchi: 1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
- InChI Key: ZKQQKPXTKXTEQR-UHFFFAOYSA-N
- SMILES: FC1C(=C(C)C=CN=1)N
Computed Properties
- Exact Mass: 126.05900
- Monoisotopic Mass: 126.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.196
- Melting Point: 63-64℃
- Boiling Point: 260.8℃ at 760 mmHg
- Flash Point: 111.5 °C
- PSA: 38.91000
- LogP: 1.69250
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-Fluoro-4-methylpyridin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-4-methylpyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoro-4-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000107-5g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 95% | 5g |
$218.48 | 2022-04-02 | |
| Alichem | A029000107-10g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 95% | 10g |
$394.18 | 2022-04-02 | |
| Alichem | A029000107-25g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 95% | 25g |
$837.64 | 2022-04-02 | |
| Alichem | A029000107-100g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 95% | 100g |
$2,882.34 | 2022-04-02 | |
| Fluorochem | 219302-1g |
3-Amino-2-fluoro-4-picoline |
173435-32-0 | 95% | 1g |
£31.00 | 2022-03-01 | |
| Apollo Scientific | PC9301-1g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 98% | 1g |
£23.00 | 2025-02-22 | |
| Apollo Scientific | PC9301-5g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 98% | 5g |
£111.00 | 2025-02-22 | |
| Chemenu | CM174258-5g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 98% | 5g |
$198 | 2021-08-05 | |
| Chemenu | CM174258-10g |
3-Amino-2-fluoro-4-methylpyridine |
173435-32-0 | 98% | 10g |
$327 | 2021-08-05 | |
| ChemScence | CS-W021693-1g |
2-Fluoro-4-methylpyridin-3-amine |
173435-32-0 | 99.99% | 1g |
$31.0 | 2022-04-27 |
2-Fluoro-4-methylpyridin-3-amine Suppliers
2-Fluoro-4-methylpyridin-3-amine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Fluoro-4-methylpyridin-3-amine
Comprehensive Overview of 2-Fluoro-4-methylpyridin-3-amine (CAS No. 173435-32-0): Properties, Applications, and Industry Insights
2-Fluoro-4-methylpyridin-3-amine (CAS No. 173435-32-0) is a fluorinated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluoro and methyl substituents on the pyridine ring, serves as a versatile building block in organic synthesis. Its unique structure enables applications in drug discovery, material science, and specialty chemicals, aligning with the growing demand for heterocyclic compounds in modern industries.
The molecular formula C6H7FN2 and a molar mass of 126.13 g/mol make 2-Fluoro-4-methylpyridin-3-amine a lightweight yet reactive intermediate. Researchers frequently explore its potential in kinase inhibitor development, leveraging the electron-withdrawing effect of the fluorine atom to modulate bioactivity. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of candidate drugs—a critical focus area in precision medicine.
In agrochemical applications, this compound contributes to the design of next-generation pesticides with improved target specificity. The methylpyridine core enhances lipid solubility, while the amine group facilitates hydrogen bonding—key features addressing the industry's shift toward eco-friendly formulations. Such innovations respond to global searches for "sustainable crop protection" and "low-residue agrochemicals," reflecting environmental concerns among end-users.
Synthetic routes to 173435-32-0 typically involve halogenation and amination of pyridine precursors. Advanced methods like continuous flow chemistry are being adopted to improve yield and purity—topics frequently queried in process chemistry forums. The compound's stability under pH variations (pH 2–9) makes it suitable for diverse reaction conditions, though storage recommendations emphasize protection from UV light due to the fluoro-aromatic moiety's photosensitivity.
Analytical characterization of 2-Fluoro-4-methylpyridin-3-amine employs HPLC-MS and NMR spectroscopy, with the 19F NMR signal at ~-60 ppm serving as a distinctive marker. These techniques address common quality control questions like "how to verify pyridine derivatives"—a frequent search term among quality assurance professionals. The compound's melting point (98–102°C) and logP (1.2±0.3) further guide formulation scientists in dosage design.
Market trends indicate rising demand for fluorinated pyridines, driven by their prevalence in FDA-approved drugs. Patent analyses reveal 173435-32-0's inclusion in anticancer and anti-inflammatory drug candidates—therapeutic areas dominating biopharma investment. This aligns with increasing public searches for "novel cancer therapeutics" and "targeted drug delivery," underscoring the compound's relevance to contemporary healthcare challenges.
From a regulatory perspective, 2-Fluoro-4-methylpyridin-3-amine requires standard REACH compliance documentation in the EU, while US manufacturers follow TSCA guidelines. Safety data sheets emphasize PPE (Personal Protective Equipment) during handling, particularly for the amine functionality—a detail often sought in "chemical handling best practices" searches. Proper waste disposal protocols must be observed, reflecting the industry's commitment to green chemistry principles.
Future research directions may explore catalytic amination improvements and biocatalytic synthesis routes—topics trending in ACS (American Chemical Society) publications. The compound's potential in OLED materials also warrants investigation, given the electronics industry's search for "high-efficiency emissive layers." Such multidisciplinary applications position 173435-32-0 as a compound bridging pharmaceutical and advanced materials sectors.
In conclusion, 2-Fluoro-4-methylpyridin-3-amine exemplifies how strategic molecular editing (fluorination and methylation) enhances functionality in small molecule therapeutics. Its dual utility in life sciences and industrial chemistry makes it a compelling subject for researchers investigating "structure-activity relationships" or "scaffold diversification"—phrases increasingly populating academic search engines. As synthetic methodologies advance, this compound will likely see expanded applications across biotechnology and material innovation frontiers.
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